molecular formula C9H13N3O2 B15218250 Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate CAS No. 90854-79-8

Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate

Cat. No.: B15218250
CAS No.: 90854-79-8
M. Wt: 195.22 g/mol
InChI Key: MWJAYICDMXFMFJ-UHFFFAOYSA-N
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Description

Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate is an organic compound with the molecular formula C9H13N3O2 It belongs to the class of carbamates, which are esters of carbamic acid This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an ethyl carbamate group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4,6-dimethylpyrimidin-2-yl)carbamate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl (4,6-dimethylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by integrating into DNA or RNA strands. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
  • 2-Amino-4,6-dimethylpyrimidine

Comparison: Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethyl carbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2-amino-4,6-dimethylpyrimidine lacks the carbamate group, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate has a more complex structure with additional functional groups, leading to different applications and properties.

Biological Activity

Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate is a compound of interest due to its diverse biological activities. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group attached to a pyrimidine ring. Its structure can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This compound exhibits properties that make it suitable for various biological applications, including antimicrobial and antitumor activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these strains indicate potent activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that this compound could be developed into an effective antimicrobial agent.

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies focusing on various cancer cell lines have revealed that it induces apoptosis in cells at concentrations as low as 10 µM. Notably, it has shown effectiveness against lung carcinoma and glioma cell lines, with IC50 values indicating strong cytotoxicity.

Cell Line IC50 (µM)
A549 (Lung Carcinoma)10
C6 (Glioma)8

The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and survival.

Study on Toxicity and Safety

A pivotal study assessed the acute oral and dermal toxicity of this compound in animal models. The results indicated a relatively low toxicity profile, with an LD50 greater than 2000 mg/kg for oral administration. Clinical observations included mild neurological signs at higher doses, which were reversible upon cessation of exposure. This suggests a favorable safety margin for potential therapeutic applications.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. In models of oxidative stress-induced neuronal injury, this compound exhibited significant protective effects, potentially through antioxidant mechanisms. This property may prove beneficial in conditions such as neurodegenerative diseases.

Properties

IUPAC Name

ethyl N-(4,6-dimethylpyrimidin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-4-14-9(13)12-8-10-6(2)5-7(3)11-8/h5H,4H2,1-3H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJAYICDMXFMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679652
Record name Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90854-79-8
Record name Ethyl (4,6-dimethylpyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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